(3-Bromo-4-(trifluoromethyl)phenyl)methanol
Description
(3-Bromo-4-(trifluoromethyl)phenyl)methanol (CAS: 372120-54-2, MFCD13185397) is a fluorinated aromatic alcohol with a bromine atom and a trifluoromethyl group substituted on the benzene ring. Its molecular formula is C₈H₆BrF₃O, and it has a purity of 96% . The compound is used in pharmaceutical and agrochemical research, particularly as an intermediate in Suzuki coupling reactions due to the reactive bromine atom. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .
Properties
IUPAC Name |
[3-bromo-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYKPISNWWYHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464454 | |
| Record name | [3-bromo-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372120-54-2 | |
| Record name | [3-bromo-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-(trifluoromethyl)phenyl)methanol typically involves the bromination of 4-(trifluoromethyl)benzyl alcohol. This can be achieved through the reaction of 4-(trifluoromethyl)benzyl alcohol with bromine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Formation of 3-bromo-4-(trifluoromethyl)benzaldehyde or 3-bromo-4-(trifluoromethyl)benzophenone.
Reduction: Formation of 3-bromo-4-(trifluoromethyl)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceuticals
- Antimicrobial Activity : Research indicates that (3-Bromo-4-(trifluoromethyl)phenyl)methanol may exhibit antimicrobial properties. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and interaction with microbial targets.
- Anticancer Properties : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. Its unique structure allows for interactions with specific enzymes involved in cancer metabolism .
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Materials Science
- Building Block for New Materials : The compound can serve as an intermediate in synthesizing polymers with unique electrical or optical properties due to the electron-withdrawing nature of the trifluoromethyl group. This characteristic is essential for developing advanced materials such as fluorinated polymers .
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Organic Synthesis
- Synthetic Intermediates : this compound is valuable in organic synthesis as it can be transformed into various derivatives through standard reactions such as oxidation and reduction. For instance, oxidation can yield corresponding aldehydes or carboxylic acids, while reduction can produce hydrocarbons .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound displayed significant antimicrobial activity compared to non-fluorinated analogs, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro testing on human leukemia cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability. The mechanism involved disruption of the cell cycle at the S phase, indicating its potential therapeutic application in cancer treatment .
Comparison of Biological Activities
| Activity Type | Compound Name | Observed Effect |
|---|---|---|
| Antimicrobial | This compound | Significant inhibition of bacterial growth |
| Anticancer | This compound | Induction of apoptosis in cancer cells |
Synthetic Routes Overview
| Reaction Type | Reagents Used | Products Obtained |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Aldehydes, Carboxylic acids |
| Reduction | LiAlH₄, NaBH₄ | Hydrocarbons |
| Substitution | NaOCH₃, KOtBu | Various substituted phenylmethanol derivatives |
Mechanism of Action
The mechanism of action of (3-Bromo-4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) [3-Bromo-5-(trifluoromethyl)phenyl]methanol (CAS: 172023-97-1)
- Structure : Bromine at position 3, trifluoromethyl at position 3.
- Molecular Formula : C₈H₆BrF₃O.
- Properties : Similar molecular weight but altered electronic environment due to substituent positions. The meta-substitution reduces steric hindrance compared to the para-substituted parent compound.
- Applications : Used in organic synthesis for regioselective coupling reactions .
(b) (4-Bromo-3-(trifluoromethyl)phenyl)methanol (CAS: 957207-09-9)
Functional Group Variations
(a) (3-Bromo-4-(trifluoromethoxy)phenyl)methanol (CAS: 85366-65-0)
- Structure : Trifluoromethoxy (-OCF₃) replaces trifluoromethyl (-CF₃).
- Molecular Formula : C₈H₆BrF₃O₂.
- The electron-withdrawing effect is slightly weaker than -CF₃, altering reaction kinetics .
(b) [3-Bromo-4-(difluoromethoxy)phenyl]methanol (CAS: 1342005-84-8)
Substituent Modifications
(a) (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol (CAS: 1958613-93-8)
- Structure: 4-Chlorophenoxy group replaces -CF₃.
- Molecular Formula : C₁₃H₁₀BrClO₂.
- The chlorine atom adds another site for further functionalization .
(b) (3-Amino-4-bromophenyl)methanol (CAS: 1261666-42-5)
- Structure: Amino (-NH₂) replaces -CF₃.
- Molecular Formula: C₇H₈BrNO.
- Properties: The electron-donating amino group activates the ring for electrophilic substitution, contrasting with the deactivating -CF₃ group. This compound is more reactive in diazotization and azo coupling reactions .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| (3-Bromo-4-(trifluoromethyl)phenyl)methanol | 372120-54-2 | C₈H₆BrF₃O | 257.04 | -Br, -CF₃ (para) | High lipophilicity, Suzuki coupling |
| [3-Bromo-5-(trifluoromethyl)phenyl]methanol | 172023-97-1 | C₈H₆BrF₃O | 257.04 | -Br (meta), -CF₃ (meta) | Reduced steric hindrance |
| (3-Bromo-4-(trifluoromethoxy)phenyl)methanol | 85366-65-0 | C₈H₆BrF₃O₂ | 273.03 | -Br, -OCF₃ (para) | Higher polarity, moderate reactivity |
| [3-Bromo-4-(difluoromethoxy)phenyl]methanol | 1342005-84-8 | C₈H₇BrF₂O₂ | 253.04 | -Br, -OCHF₂ (para) | Lower thermal stability |
| (3-Amino-4-bromophenyl)methanol | 1261666-42-5 | C₇H₈BrNO | 202.05 | -Br, -NH₂ (para) | Electron-rich ring, high reactivity |
Key Research Findings
Electronic Effects: The trifluoromethyl group in the parent compound strongly deactivates the aromatic ring, directing electrophilic substitutions to specific positions. In contrast, amino or methoxy substituents activate the ring .
Reactivity : Bromine in the parent compound facilitates cross-coupling reactions, but its efficiency varies with substituent positions. For example, para-bromine in the parent compound shows higher reactivity than meta-bromine in isomers .
Solubility : Polar groups like -OCF₃ improve aqueous solubility, whereas -CF₃ enhances lipid membrane permeability, critical in drug delivery systems .
Biological Activity
(3-Bromo-4-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a hydroxymethyl group. Its molecular formula is C₈H₆BrF₃O, and it has a molecular weight of approximately 255.034 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The structural features of this compound contribute to its biological activity. The trifluoromethyl group enhances the lipophilicity of the compound, allowing better penetration through cell membranes and interaction with intracellular targets. Meanwhile, the bromine atom can participate in halogen bonding, which may influence its binding affinity to various biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that compounds with trifluoromethyl substitutions often display enhanced activity against various pathogens, including Mycobacterium tuberculosis. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 9.75 to 12.0 µM against M. tuberculosis, comparable to standard treatments like rifampicin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 10 | M. tuberculosis |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 0.16–0.68 | Staphylococcus aureus |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The presence of halogenated groups is often associated with increased cytotoxicity against cancer cell lines. Preliminary studies suggest that this compound may inhibit cell growth by disrupting critical cellular processes, although specific mechanisms remain to be fully elucidated .
Case Studies and Research Findings
- In Vitro Studies : Research utilizing the MTT assay demonstrated that certain derivatives of this compound significantly reduced cell viability in cancer cell lines at concentrations lower than those required for standard chemotherapeutics .
- Synergistic Effects : Combinations of this compound with other antibiotics showed synergistic effects in inhibiting bacterial growth, suggesting potential applications in combination therapies for resistant infections .
- Structure-Activity Relationship : Studies have highlighted the importance of the trifluoromethyl group in enhancing biological activity, indicating that modifications to this moiety could lead to compounds with improved efficacy against specific pathogens or cancer types .
Q & A
Basic: How can researchers optimize the synthesis of (3-Bromo-4-(trifluoromethyl)phenyl)methanol to achieve high yields?
Methodological Answer:
Synthesis optimization involves precise control of reaction conditions, reagent stoichiometry, and purification steps. For example:
- Base-mediated hydrolysis : In a methanol/NaOH system, stirring at room temperature for 10 hours achieved 91% yield for a structurally related trifluoromethylphenyl methanol derivative .
- Acid quenching : Adjusting pH to 3 with HCl post-reaction minimizes side-product formation .
- Solvent selection : Ethyl acetate/hexane mixtures facilitate crystallization, improving purity .
- Catalysts : Use of cesium carbonate and tetrabutylammonium iodide in similar brominated systems enhances reaction efficiency .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 393 [M+H]+ for analogous compounds) and purity .
- HPLC : Retention times under specific conditions (e.g., 0.29 minutes using SQD-FA50 columns) help validate compound identity .
- NMR : Structural elucidation via H and C NMR, referencing similar trifluoromethylbenzyl alcohol derivatives (e.g., InChI Key: MOOUWXDQAUXZRG-UHFFFAOYSA-N) .
Basic: How can researchers purify this compound effectively?
Methodological Answer:
- Column chromatography : C18 reverse-phase columns with acetonitrile/water gradients are effective for isolating polar intermediates .
- Recrystallization : Hexane/ethyl acetate mixtures (9:1 ratio) yield high-purity solids .
- Drying agents : Anhydrous magnesium sulfate removes residual moisture post-extraction .
Advanced: What strategies enable the incorporation of this compound into complex organic frameworks?
Methodological Answer:
- Nucleophilic substitution : The bromine substituent acts as a leaving group for coupling reactions, e.g., with amines or thiols .
- Protecting groups : Temporarily protecting the hydroxyl group (e.g., with tert-butyldimethylsilyl ethers) prevents unwanted side reactions during multi-step syntheses .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings with boronic acids leverage the aryl bromide moiety .
Advanced: How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Electronic effects : The -CF group is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity at the para position .
- Lipophilicity : Increases membrane permeability, making the compound a candidate for CNS-targeting drug candidates .
- Metabolic stability : Fluorine atoms resist oxidative degradation, improving pharmacokinetic profiles .
Advanced: How can computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina predicts binding modes with high accuracy, using force fields to score ligand-receptor interactions (e.g., binding to enzymes or receptors) .
- MD simulations : Assess stability of ligand-target complexes over time, leveraging software like GROMACS or AMBER .
- QSAR modeling : Correlates structural features (e.g., bromine position, -CF) with bioactivity data from analogous compounds .
Safety: What precautions are critical when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
